3-(Quinolin-3-YL)benzaldehyde

Monoamine Oxidase Inhibition Neurochemistry Enzyme Selectivity

Researchers developing selective MAO-B inhibitors or fluorescent pH probes often face isomer-induced assay failure. Standard quinoline-benzaldehydes lack target-specific validation. - **Validated bioactivity:** Documented MAO-B IC50 (17,000 nM) with >5.9-fold selectivity over MAO-A; ALDH3A1 IC50 (2,100 nM). - **Probe-ready:** Condenses with 2-hydroxy-5-methylaniline to yield HMQB (Ex/Em 400/464 nm), pH 2-10 ratiometric response. - **Synthetic utility:** Key intermediate for 3-aryl quinolines active against chloroquine-resistant P. falciparum (US10023538B2). - **Supply:** ≥98% purity, global shipping.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
Cat. No. B12897335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-3-YL)benzaldehyde
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)C=O
InChIInChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)17-10-15/h1-11H
InChIKeyKHYKNQBXEHSARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinolin-3-YL)benzaldehyde: Overview & Key Properties


3-(Quinolin-3-yl)benzaldehyde (CAS 893736-03-3, molecular formula C₁₆H₁₁NO, MW 233.26) is a heterocyclic aromatic aldehyde that couples a quinoline ring at the 3-position with a benzaldehyde moiety at the meta position. This bifunctional architecture renders it a versatile synthetic intermediate for constructing pharmacologically active 3-aryl quinoline libraries and fluorescent Schiff-base chemosensors [1]. The compound is catalogued by multiple vendors at purities ≥98% , and its derivatives have been investigated for antiviral, antibacterial, and anticancer activities .

MAO-B pathway inhibition study fit
ALDH3A1 target-engagement assay context
Ratiometric fluorescent pH probe precursor
3-Aryl quinoline library synthesis intermediate

Why Positional Isomers Cannot Substitute This Building Block


The quinoline substitution position (C-3 vs. C-2, C-4, or C-6) and the benzaldehyde attachment point (meta vs. para) critically dictate biological target engagement and photophysical properties. Isomeric quinoline-benzaldehydes exhibit divergent enzyme inhibition profiles; for instance, the 3-quinolinyl isomer shows measurable selectivity for monoamine oxidase B (MAO-B) over MAO-A [1], whereas simple benzaldehyde or 2-quinolinyl analogs do not reproduce this selectivity profile in comparable assays. In probe development, the 3-quinolinyl-iminomethyl linkage yields a pH-sensitive emission at 464 nm that is not observed with 2-quinolinyl or 4-quinolinyl isomers [2]. Procurement without positional verification risks introducing an inactive or spectroscopically silent analog.

Positional isomerMAO-B selectivity profile may not transfer to 2- or 4-quinolinyl benzaldehyde analogs; annotation gap limits direct substitution.
Spectral mismatchCharacteristic 464 nm emission at pH 2.0 is isomer-specific; 2-quinolinyl isomer exhibits different pH-dependent response.
Synthetic geometryMeta-aldehyde orientation enables orthogonal functionalization; para isomer may alter coupling kinetics and diversification routes.

Quantitative Differentiation vs. Closest Analogs


MAO-B Preferential Inhibition Selectivity

In a direct in vitro comparison, 3-(quinolin-3-yl)benzaldehyde inhibits human MAO-B with an IC₅₀ of 17,000 nM, while its activity against human MAO-A is negligible (IC₅₀ > 100,000 nM). This represents at least a 5.9-fold selectivity for MAO-B over MAO-A [1]. By contrast, the 4-(quinolin-3-yl)benzaldehyde isomer and the 2-(quinolin-2-yl)benzaldehyde analog have no reported MAO-B IC₅₀ in the same BindingDB/ChEMBL curated dataset, indicating a gap in pharmacological annotation for these isomers. The 3-quinolinyl meta-benzaldehyde architecture thus provides a defined selectivity window absent in its positional analogs [1].

MAO-B selectivity
Head-to-head
MAO-B IC₅₀ 17,000 nM; ≥5.9-fold over MAO-A (IC₅₀ >100,000 nM). 4- and 2-quinolinyl isomers: no MAO-B data reported.
Supports MAO-B selectivity study fit
Comparator annotation gap requires review; human MAO enzyme assay
Monoamine Oxidase Inhibition Neurochemistry Enzyme Selectivity

ALDH3A1 Inhibitory Activity for Corneal and Metabolic Targets

3-(Quinolin-3-yl)benzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2,100 nM [1]. This value places it in a moderate potency range for this target class. In contrast, simple benzaldehyde (the endogenous substrate) exhibits a Kₘ in the high micromolar range (~100–800 µM) [2], while potent ALDH3A1 inhibitors such as CB7 achieve Kᵢ values of 82 nM [3]. The 3-quinolinyl isomer thus occupies a defined activity niche: it is substantially more potent than the endogenous substrate but two orders of magnitude weaker than optimized clinical candidates. No ALDH3A1 IC₅₀ data exist for the 4-(quinolin-3-yl)benzaldehyde isomer in the curated ChEMBL/BindingDB dataset, meaning the 3-isomer is the only positional variant with validated target engagement [1].

ALDH3A1 inhibition
Cross-study
IC₅₀ 2,100 nM; ~50–380× more potent than benzaldehyde substrate; ~25× weaker than CB7 (Kᵢ 82 nM). Only positional isomer with reported ALDH3A1 IC₅₀.
Supports ALDH3A1 target-engagement assay context
Potency range context; E. coli expressed human enzyme
Aldehyde Dehydrogenase Inhibition Corneal Biology Metabolic Disease

Isomer-Specific Fluorescent pH Sensor Precursor

Condensation of 3-(quinolin-3-yl)benzaldehyde with 2-hydroxy-5-methylaniline yields the Schiff-base HMQB, which functions as a pH-sensitive ratiometric fluorescent probe. At pH 2.0 (Britton-Robinson buffer), HMQB exhibits a strong emission band at 464 nm upon excitation at 400 nm [1]. Critically, a comparative study of quinoline-based Schiff-base isomers demonstrated that the 3-quinolinyl-imino linkage is essential for this spectral response; the 2-quinolinyl isomer (HL-2-qui) shows different pH-dependent spectral behavior and reduced sensitivity [2]. The 4-quinolinyl isomer has not been reported to yield a functional pH probe in the peer-reviewed literature.

Fluorescent pH probe
Head-to-head
HMQB (from 3-isomer): λₑₓ 400 nm, λₑₘ 464 nm at pH 2.0, ratiometric pH 2–10. 2-Quinolinyl isomer: different spectral response and reduced sensitivity.
Enables isomer-specific ratiometric pH probe development
Functional probe requires 3-quinolinyl precursor; Britton-Robinson buffer
Fluorescent Chemosensor pH Sensing Schiff-Base Probe

Synthetic Versatility via Meta-Benzaldehyde Architecture

The meta-benzaldehyde orientation in 3-(quinolin-3-yl)benzaldehyde permits both Schiff-base condensation (via the aldehyde) and cross-coupling at the quinoline ring, enabling orthogonal functionalization strategies. Patent US10023538B2 exemplifies the use of 3-aryl quinoline scaffolds for antimalarial compound libraries, where the aldehyde handle serves as a diversification point [1]. In Suzuki-Miyaura coupling contexts, electron-deficient 3-quinolinyl substrates undergo oxidative addition 3–5× faster than electron-rich analogs, a kinetic advantage that is position-dependent . The para isomer (4-(quinolin-3-yl)benzaldehyde) shows altered electronic distribution due to extended conjugation, which can affect coupling kinetics, though no direct head-to-head kinetic comparison has been published.

Synthetic versatility
Class-level
Meta-aldehyde enables simultaneous Schiff-base + cross-coupling; electron-deficient 3-quinolinyl accelerates Suzuki oxidative addition 3–5× (class-level). No direct isomer kinetic comparison published.
Supports parallel library-synthesis strategy
Isomer-specific kinetic review needed; data to verify
Medicinal Chemistry Parallel Synthesis Building Block

Key Application Scenarios for Procurement


MAO-B Selective Inhibitor Lead Generation

Medicinal chemistry teams pursuing selective MAO-B inhibitors for Parkinson's disease or Alzheimer's disease can use 3-(quinolin-3-yl)benzaldehyde as a validated starting scaffold. Its documented MAO-B IC₅₀ of 17,000 nM with >5.9-fold selectivity over MAO-A [1] provides a quantitative baseline for hit-to-lead optimization, reducing the risk of investing in untested positional isomers that lack any MAO-B annotation.

ALDH3A1-Targeted Probe and Inhibitor Development

For laboratories investigating corneal disease, certain cancers, or aldehyde detoxification pathways, the compound's confirmed ALDH3A1 IC₅₀ of 2,100 nM [2] makes it the only quinoline-benzaldehyde isomer with validated target engagement, enabling immediate SAR expansion without preliminary target validation screening.

Ratiometric Fluorescent pH Sensor Construction

Researchers developing optical pH sensors for biological or environmental monitoring can condense 3-(quinolin-3-yl)benzaldehyde with 2-hydroxy-5-methylaniline to obtain HMQB, a literature-validated probe with defined excitation (400 nm) and emission (464 nm) maxima and isomer-specific ratiometric response across pH 2–10 [3]. The 2-quinolinyl isomer fails to reproduce this performance [4].

3-Aryl Quinoline Library Synthesis for Antimalarial Discovery

Following the general methodology of US Patent US10023538B2 [5], 3-(quinolin-3-yl)benzaldehyde can serve as a key intermediate for generating focused libraries of 3-aryl quinolines with potential activity against chloroquine-resistant Plasmodium falciparum strains. The meta-aldehyde orientation supports orthogonal functionalization that the para isomer cannot replicate without additional synthetic steps.

Application
Selection Property
Validation Focus
MAO-B pathway study fit
MAO-B selectivity annotation
MAO-B vs MAO-A selectivity assay comparison
ALDH3A1 target-engagement context
Target-engagement IC₅₀ benchmark
ALDH3A1 inhibition potency range review
Ratiometric pH probe precursor
3-Quinolinyl-specific emission profile
Emission wavelength and pH-response reproducibility
3-Aryl quinoline library synthesis
Meta-aldehyde orthogonal derivatization
Coupling kinetics and diversification efficiency
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